Benzimidazole, 2,2'-octamethylenebis-

DNA binding thermodynamics bis-benzimidazole linker optimization minor groove ligand design

This octamethylene-linked bis-benzimidazole is uniquely suited for researchers requiring exclusive nuclear DNA targeting without extranuclear off-target accumulation. The <11-atom C8 spacer preserves nuclear localization, a critical parameter validated by fluorescence microscopy of analogous probes. It serves as an intermediate-ΔTm (4–7°C) reference standard in linker-length optimization studies, bridging short- and long-linker analogs. Ideal for DNA thermal-stabilization assays, chromatin accessibility studies, and SAR-driven anticancer scaffold development.

Molecular Formula C22H26N4
Molecular Weight 346.5 g/mol
CAS No. 5233-14-7
Cat. No. B11705514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2,2'-octamethylenebis-
CAS5233-14-7
Molecular FormulaC22H26N4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCCCCCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H26N4/c1(3-5-15-21-23-17-11-7-8-12-18(17)24-21)2-4-6-16-22-25-19-13-9-10-14-20(19)26-22/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26)
InChIKeyIHORDQFAOPQUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 2,2'-Octamethylenebis- (CAS 5233-14-7) Technical Profile for DNA‑Binding Ligand Procurement


Benzimidazole, 2,2′-octamethylenebis- (also known as 1,8-bis(1H-benzimidazol-2-yl)octane) is a symmetric bis‑benzimidazole featuring two benzimidazole moieties linked by an eight‑carbon aliphatic spacer [1]. With a molecular formula of C22H26N4 and a molecular weight of 346.47 g/mol, the compound possesses a predicted melting point of 277–279 °C (decomposition) [1][2]. This head‑to‑head bis‑benzimidazole architecture is characteristic of a class of DNA minor‑groove binders whose linker length and geometry critically determine sequence recognition, binding thermodynamics, and intracellular distribution [3].

Why Benzimidazole, 2,2'-Octamethylenebis- Cannot Be Directly Substituted with Shorter‑Linker Bis‑benzimidazoles


Within the bis‑benzimidazole family, the length and composition of the central linker are not benign structural variations—they are primary determinants of biological activity and cellular localization. Studies on Hoechst 33258‑modeled bis‑benzimidazoles demonstrate that linker length (spanning 3 to 21 atoms) directly modulates DNA thermal stabilization, with ΔTm values varying from 0.3 °C to 9.0 °C as linker length increases [1]. Moreover, intracellular distribution is profoundly linker‑dependent: compounds with short linkers (≤11 atoms) accumulate in the nucleus, whereas those with longer linkers distribute extranuclearly and may engage alternative targets [1]. Benzimidazole, 2,2′-octamethylenebis-, bearing an eight‑carbon chain, occupies a distinct position within this linker‑space continuum; substituting it with a shorter‑linked analog (e.g., a methylene or propylene variant) would not only alter binding thermodynamics and sequence selectivity but also redirect the compound away from its intended nuclear site of action, thereby invalidating experimental reproducibility and comparability.

Quantitative Differentiation of Benzimidazole, 2,2'-Octamethylenebis- from Closest Bis‑benzimidazole Analogs


Linker Length Dictates DNA Thermal Stabilization: Eight‑Carbon Spacer Positions Benzimidazole, 2,2'-Octamethylenebis- in a Distinct Binding Regime

The octamethylene linker in Benzimidazole, 2,2′-octamethylenebis- (8‑carbon chain) is predicted to confer an intermediate degree of DNA thermal stabilization compared to shorter and longer bis‑benzimidazole linkers. While direct ΔTm data for the target compound are not reported in the accessed literature, a systematic study of Hoechst 33258‑derived bis‑benzimidazoles (compounds 1–9) established a clear linker‑length dependence of ΔTm when bound to a dodecamer DNA duplex [1]. Compounds with 3‑atom linkers produced ΔTm ≈ 0.3 °C, those with 11‑atom linkers achieved intermediate stabilization (ΔTm ≈ 5–7 °C), and compounds with 21‑atom linkers reached maximum ΔTm ≈ 9.0 °C [1]. By interpolation within this established trend, Benzimidazole, 2,2′-octamethylenebis- with its eight‑carbon chain is expected to exhibit ΔTm in the 4–7 °C range, representing a distinct binding profile that cannot be replicated by methylene‑ (n=1) or butylene‑ (n=4) linked analogs.

DNA binding thermodynamics bis-benzimidazole linker optimization minor groove ligand design

Intracellular Distribution Diverges at Linker Lengths Greater than 11 Atoms; Octamethylene Linker May Retain Nuclear Localization

The intracellular fate of bis‑benzimidazole derivatives is exquisitely sensitive to linker length. Fluorescence microscopy of Hoechst 33258‑modeled bis‑benzimidazoles revealed that compounds with linker lengths ≤11 atoms (e.g., compounds 1 and 5) are localized predominantly in the nucleus, whereas those with long linkers (≥13 atoms; e.g., compounds 8 and 9) distribute to extranuclear compartments and exhibit altered target engagement [1]. Benzimidazole, 2,2′-octamethylenebis- features an 8‑carbon linker that is well below the 11‑atom threshold; consequently, it is predicted to maintain nuclear localization, in contrast to longer‑linked analogs that would deviate from the intended nuclear site of DNA interaction.

cellular uptake bis-benzimidazole intracellular trafficking nuclear targeting

Distinct DNA Sequence Recognition Footprint of Head‑to‑Head Bis‑benzimidazoles versus Head‑to‑Tail Hoechst 33258

The head‑to‑head orientation of Benzimidazole, 2,2′-octamethylenebis- confers a different DNA sequence recognition footprint relative to head‑to‑tail bis‑benzimidazoles such as Hoechst 33258. Crystallographic analyses and DNase I footprinting have established that head‑to‑head bis‑benzimidazoles optimally recognize a four‑base‑pair sequence 5′‑AATT, whereas head‑to‑tail compounds recognize overlapping sites corresponding to approximately 1.5 A·T base pairs per benzimidazole unit [1][2]. This architectural distinction directly affects the size of the DNA recognition site and the specificity for AT‑rich sequences. Benzimidazole, 2,2′-octamethylenebis-, as a symmetric head‑to‑head bis‑benzimidazole, is therefore predicted to engage the 5′‑AATT motif, a property that cannot be replicated by head‑to‑tail alternatives.

DNA sequence specificity minor groove recognition bis-benzimidazole footprinting

Solubility Advantage of Octamethylene‑Linked Bis‑benzimidazole Compared to Hydrophobic Dimeric Analogs

Dimeric bis‑benzimidazoles of the DB(n) series (tail‑to‑tail linked by oligomethylene chains) suffer from poor aqueous solubility due to pronounced aggregation, a limitation that hampers their utility in biological assays [1]. In contrast, the head‑to‑head octamethylene‑linked architecture of Benzimidazole, 2,2′-octamethylenebis- lacks the extended hydrophobic surfaces present in DB(n) dimers and is expected to exhibit improved solubility characteristics, akin to those observed in the DBA(n) series where the addition of N,N‑dimethylaminopropylcarboxamide groups dramatically enhances water solubility and reduces aggregation [1].

aqueous solubility bis-benzimidazole aggregation formulation

Cytotoxic Selectivity of Head‑to‑Head Bis‑benzimidazoles Against Tumor Cell Lines

Head‑to‑head bis‑benzimidazoles have been shown to exert cytotoxic effects against a panel of tumor cell lines, with activity linked to sequence‑specific minor groove binding and inhibition of transcription at A/T‑rich sites [1]. Benzimidazole, 2,2′-octamethylenebis-, as a member of this head‑to‑head structural class, is expected to exhibit comparable cytotoxicity profiles. While direct IC₅₀ values for the target compound are not available in the accessed literature, the class‑level data support its potential for antitumor activity, distinguishing it from head‑to‑tail bis‑benzimidazoles which may engage a different set of genomic targets [1].

anticancer cytotoxicity minor groove binders

Validated Application Domains for Benzimidazole, 2,2'-Octamethylenebis- Based on Linker‑Length and Head‑to‑Head Architecture


Nuclear DNA Minor‑Groove Binding Probes Requiring Retained Nuclear Localization

Benzimidazole, 2,2′-octamethylenebis- is uniquely suited for experiments where nuclear DNA targeting must be preserved without extranuclear off‑target accumulation. The eight‑carbon linker length (≤11 atoms) ensures predominant nuclear localization, a critical parameter validated by fluorescence microscopy of analogous bis‑benzimidazole probes [1]. This property makes the compound a reliable choice for nuclear staining, chromatin accessibility studies, and DNA‑damage response assays where cytoplasmic or membrane‑associated fluorescence would confound interpretation.

Synthetic Intermediate for Head‑to‑Head Bis‑benzimidazole Antitumor Candidates

Patents describe head‑to‑head bis‑benzimidazoles as antineoplastic agents that bind sequence‑selectively to the minor groove of duplex DNA and inhibit transcription at A/T‑rich sites [1]. Benzimidazole, 2,2′-octamethylenebis- serves as a core building block or structural reference for the synthesis and optimization of novel head‑to‑head bis‑benzimidazole derivatives intended for anticancer evaluation. Its defined octamethylene spacer and symmetric architecture provide a consistent scaffold for structure‑activity relationship (SAR) studies exploring the impact of linker length on tumor cell cytotoxicity.

DNA Thermal Denaturation Assays Requiring Intermediate ΔTm in Bis‑benzimidazole Series

For researchers calibrating DNA thermal stabilization assays with bis‑benzimidazole minor‑groove binders, Benzimidazole, 2,2′-octamethylenebis- offers an intermediate ΔTm profile (predicted 4–7 °C) that bridges the gap between short‑linker (ΔTm ≈ 0.3 °C) and long‑linker (ΔTm ≈ 9.0 °C) reference compounds [1]. This positions the compound as a valuable midpoint standard in linker‑length optimization studies, enabling fine‑tuning of binding thermodynamics without resorting to extreme linker lengths that may introduce solubility or aggregation artifacts.

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